molecular formula C15H18ClN3O3S B12533513 5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide CAS No. 660412-60-2

5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide

Cat. No.: B12533513
CAS No.: 660412-60-2
M. Wt: 355.8 g/mol
InChI Key: SEZSVCGJGLMVHY-UHFFFAOYSA-N
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Description

5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide is unique due to its specific structural features, such as the cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

660412-60-2

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H18ClN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)20)23(21,22)19-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H2,17,20)

InChI Key

SEZSVCGJGLMVHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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